Granisetronum
Overview
Description
Granisetronum, known as Granisetron, is a selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist developed for the prophylaxis and treatment of chemotherapy-induced nausea and vomiting (CINV). Its effectiveness is attributed to its ability to block serotonin receptors in the central nervous system and the gastrointestinal tract.
Synthesis Analysis
Granisetron is synthesized through a series of chemical reactions starting from specific precursors that introduce the necessary functional groups to form its distinctive chemical structure. The synthesis process is designed to achieve a high yield of the target compound with the desired purity and pharmacological properties. Detailed synthesis pathways are proprietary and often involve complex organic chemistry techniques. Specific synthesis methods for Granisetronum are not detailed in the provided papers, focusing instead on its clinical applications and effectiveness.
Molecular Structure Analysis
Granisetron's molecular structure is characterized by its selective binding to 5-HT3 receptors, which is central to its antiemetic effect. The molecule contains a tricyclic ring system that mimics the binding site of serotonin, allowing it to competitively inhibit serotonin binding at the receptor sites. This interaction is crucial for its effectiveness in preventing nausea and vomiting associated with chemotherapy.
Chemical Reactions and Properties
Granisetron exhibits stability under standard conditions, with its chemical properties being well-suited for intravenous, oral, and transdermal administration. It undergoes metabolic degradation primarily in the liver, involving CYP450 enzymes, leading to the formation of less active metabolites. The drug's solubility, stability, and reactivity with biological molecules are optimized for its role as an antiemetic.
Physical Properties Analysis
The physical properties of Granisetron, such as its solubility in water and organic solvents, melting point, and stability, are tailored to facilitate its formulation into various dosage forms. Its solid-state properties influence its bioavailability and pharmacokinetics, with formulations designed to ensure effective delivery and sustained action against CINV.
Chemical Properties Analysis
Granisetron's chemical properties, including its pKa, logP, and molecular weight, contribute to its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. These properties are critical for achieving the desired therapeutic effect while minimizing adverse reactions.
References:
- Clinical studies with granisetron, a new 5-HT3 receptor antagonist for the treatment of cancer chemotherapy-induced emesis. The Granisetron Study Group (Joss & Dott, 1993).
- Granisetron. A review of its pharmacological properties and therapeutic use as an antiemetic (Plosker & Goa, 1991).
Scientific Research Applications
Selective 5-HT3 Receptor Antagonism : Granisetron acts as a potent and selective antagonist of the 5-HT3 receptor, making it valuable in neuroscience and pharmacology research (Sanger & Nelson, 1989).
Protection Against Acute Lung Injury : It has been shown to protect against sepsis-induced acute lung injury by suppressing macrophage Cxcl1/Cxcl2 expression and neutrophil recruitment in the lung (Wang et al., 2019).
Improving Memory Function : Granisetron improves memory acquisition in spatial recognition and fear memory, possibly involving nitric oxide (Javadi-Paydar et al., 2012).
Potential in Irritable Bowel Syndrome : It may reduce rectal sensitivity and post-prandial motility in patients with irritable bowel syndrome (Prior & Read, 1993).
Antiemetic Therapy in Cancer Patients : Granisetron significantly reduces nausea and vomiting in cancer patients following high-dose cisplatin administration, suggesting its use as an antiemetic therapy (Plosker & Goa, 1991).
Pain Reduction in TMJ Arthritis : It shows an immediate, short-lasting effect in reducing pain in temporomandibular joint (TMJ) inflammatory arthritis (Voog et al., 2000).
Preventing Chemotherapy-Induced Nausea : Granisetron is effective in preventing delayed nausea and vomiting induced by cisplatin-based chemotherapy, either alone or with methylprednisolone (Gebbia et al., 1995).
Prophylactic Treatment of Chemotherapy-Induced Nausea and Vomiting : It is an effective and well-tolerated agent for this purpose, with efficacy equivalent or superior to other available agents (Yarker & McTavish, 1994).
Nasal Delivery System for Chemotherapy and Radiotherapy-Induced Nausea : Granisetron mucoadhesive chitosan microspheres show potential as a nasal delivery system (Pandey et al., 2020).
Postoperative Nausea and Vomiting Reduction : Its effectiveness extends to reducing postoperative nausea and vomiting in various surgeries, including breast and middle ear surgery (Fujii, Tanaka, & Toyooka, 1997).
Metabolism in Human Liver Microsomes : Its metabolism involves 7-hydroxy and 9'-desmethyl metabolites, with CYP3A3/4 playing a role in the metabolic process (Bloomer et al., 1994).
Use in Cytostatic Chemotherapy : Granisetron is effective in treating emesis associated with cytostatic chemotherapy, showing a high complete anti-emetic response rate (Tabona, 1990).
Potential Cardiac Side Effects : It may cause cardiac side effects such as sinus bradycardia in patients receiving multiple courses of cytotoxic chemotherapy (Watanabe et al., 1995).
Application in Pharmaceutical Preparations : A method has been developed for determining granisetron in pharmaceutical preparations, including tablets and parenteral dosage forms (Hewala, Bedair, & Shousha, 2013).
Nasal Absorption Studies : Studies show that granisetron is well absorbed through the nasal route, with bioavailability comparable to intravenous administration (Woo, 2007).
Future Directions
Granisetron continues to be a valuable tool in the management of chemotherapy-induced, radiation-induced, and postoperative nausea and vomiting . Its use in special patient populations, such as patients refractory to antiemetic treatment, patients with hepatic or renal impairment, and children, has also been shown to be effective and well-tolerated . Future research may focus on further optimizing its use in these and other settings.
properties
IUPAC Name |
1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWNKCLOYSRHCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861188 | |
Record name | 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Granisetron | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.34e-01 g/L | |
Record name | Granisetron | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Granisetronum | |
CAS RN |
109889-09-0 | |
Record name | 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl)indazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Granisetron | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
219 °C (hydrochloride salt) | |
Record name | Granisetron | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.